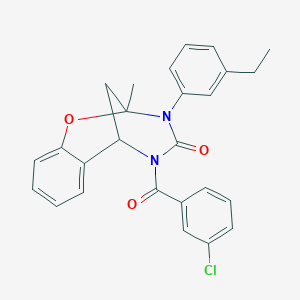![molecular formula C29H37N3O2 B11444222 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide](/img/structure/B11444222.png)
2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantanecarboxylic acid with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the phenyl and pyridine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. Additionally, the phenyl and pyridine groups can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.
Phenylformamides: Compounds such as N-phenylformamide have similar functional groups but lack the adamantane moiety.
Pyridine Derivatives: Compounds like 2-pyridinemethanol and 2-pyridinecarboxylic acid share the pyridine ring structure.
Uniqueness
2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide is unique due to the combination of the adamantane, phenyl, and pyridine moieties in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in simpler compounds .
Properties
Molecular Formula |
C29H37N3O2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[4-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]benzamide |
InChI |
InChI=1S/C29H37N3O2/c1-19(2)11-26(28(34)31-18-25-5-3-4-10-30-25)32-27(33)23-6-8-24(9-7-23)29-15-20-12-21(16-29)14-22(13-20)17-29/h3-10,19-22,26H,11-18H2,1-2H3,(H,31,34)(H,32,33) |
InChI Key |
CPTSLTWJEZPNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444145.png)
![4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11444146.png)
![2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444169.png)
![8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444174.png)
![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11444176.png)
![3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444177.png)
![1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B11444182.png)

![3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide](/img/structure/B11444185.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11444191.png)
![2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444203.png)
![N'-{(2Z)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11444209.png)
![2-(2-Ethyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11444215.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B11444220.png)
